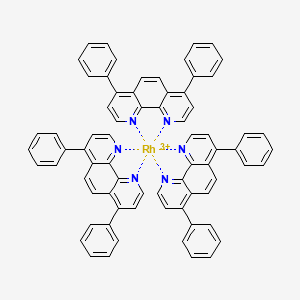
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) is a coordination complex that features rhodium as the central metal ion coordinated to three 4,7-diphenyl-1,10-phenanthroline ligands. This compound is known for its unique photophysical properties and is often used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) typically involves the reaction of rhodium(III) chloride with 4,7-diphenyl-1,10-phenanthroline in a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the rhodium center. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) can undergo various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the rhodium center is further oxidized.
Reduction: It can also undergo reduction reactions, where the rhodium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more of the 4,7-diphenyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while reduction reactions may produce lower oxidation state rhodium complexes.
科学的研究の応用
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Employed in studies involving DNA interactions and as a probe for studying biological systems.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its photophysical properties.
Industry: Utilized in the development of sensors and materials for optoelectronic applications.
作用機序
The mechanism by which Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) exerts its effects is primarily through its ability to participate in electron transfer processes. The compound can interact with various molecular targets, including DNA and proteins, through coordination and electrostatic interactions. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the desired effects.
類似化合物との比較
Similar Compounds
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride: A similar compound with ruthenium as the central metal ion, known for its use as an oxygen-sensitive fluorescent indicator.
Tris(4,7-diphenyl-1,10-phenanthroline)iridium(III): Another similar compound with iridium as the central metal ion, used in various photophysical studies.
Uniqueness
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) is unique due to its specific photophysical properties and its ability to participate in a wide range of chemical reactions. Its versatility in scientific research applications, particularly in the fields of chemistry, biology, and medicine, sets it apart from other similar compounds.
特性
分子式 |
C72H48N6Rh+3 |
|---|---|
分子量 |
1100.1 g/mol |
IUPAC名 |
4,7-diphenyl-1,10-phenanthroline;rhodium(3+) |
InChI |
InChI=1S/3C24H16N2.Rh/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h3*1-16H;/q;;;+3 |
InChIキー |
AZPVUYTUSOGZOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















